10H-Phenothiazin-3-ol
Overview
Description
10H-Phenothiazin-3-ol is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been widely studied for their potential applications in medicine, chemistry, and industry. The structure of this compound consists of a tricyclic ring system with nitrogen and sulfur atoms, which contributes to its unique chemical properties.
Scientific Research Applications
10H-Phenothiazin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and materials.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety information for 10H-Phenothiazin-3-ol includes several hazard statements such as H302, H315, H317, H319, H335, H373, H412 . Precautionary measures include P260, P261, P264, P270, P271, P272, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P314, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
10H-Phenothiazin-3-ol, also known as Phenothiazine, is an organic thiazine compound . The primary target of Phenothiazine is the Androgen receptor . Androgen receptors are ligand-activated transcription factors that regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
It’s known that phenothiazines have been extensively studied as electron donor candidates due to their potential applications as electrochemical, photovoltaic, photo-physical, and dssc materials .
Biochemical Pathways
Phenothiazines are known to facilitate the electron/charge transfer phenomenon when connected through π-conjugated bridges . This property allows them to act as charge transfer materials, affecting various biochemical pathways.
Result of Action
Phenothiazines are known to exhibit good fluorescence quantum yields . They also show good reverse saturable absorption behavior, making them potential candidates in photonic applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Phenothiazine-based dyes enhance the performance of dye-sensitized solar cells . Furthermore, Phenothiazine derivatives exhibit distinct mechanofluorochromic phenomena via fluorescence color and emission intensity changes upon mechanical grinding .
Biochemical Analysis
Cellular Effects
Phenothiazine derivatives have been shown to have anticancer activity, suggesting that 10H-Phenothiazin-3-ol may also influence cell function .
Molecular Mechanism
Phenothiazines have been found to act as human cholinesterase inhibitors and have been characterized as multidrug resistance reversal agents .
Dosage Effects in Animal Models
Some phenothiazine derivatives have shown maximum potency when compared to Diazepam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazin-3-ol typically involves the reaction of phenothiazine with various reagents to introduce the hydroxyl group at the 3-position. One common method is the oxidation of phenothiazine using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an acidic medium, such as glacial acetic acid, to facilitate the formation of the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of 10H-Phenothiazin-3-ol, known for its use in antipsychotic medications.
10H-Phenothiazine-3-carbaldehyde: A derivative with an aldehyde group at the 3-position, used in various synthetic applications.
10H-Phenothiazine-3-methanol: A derivative with a methanol group at the 3-position, studied for its potential biological activities.
Uniqueness
This compound is unique due to the presence of the hydroxyl group at the 3-position, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and enhances the compound’s potential as an antioxidant and anti-inflammatory agent.
Properties
IUPAC Name |
10H-phenothiazin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMWHXUWMDVHJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172863 | |
Record name | 3-Hydroxyphenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1927-44-2 | |
Record name | 10H-Phenothiazin-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1927-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyphenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyphenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10H-phenothiazin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYPHENOTHIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3470A1E0IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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